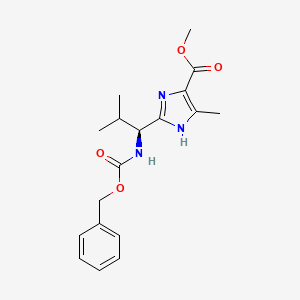

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

描述

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a methyl-substituted imidazole ring, and a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the ester group: The methyl ester group is introduced via esterification reactions.

Final assembly: The protected amino group and the imidazole ring are coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and other advanced techniques to enhance yield and efficiency. The use of flow microreactors, for example, can provide a more sustainable and scalable approach to synthesis .

化学反应分析

Types of Reactions

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed via hydrogenolysis using palladium catalysts.

Substitution reactions: The imidazole ring can participate in nucleophilic substitution reactions.

Ester hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution reactions: Nucleophiles such as amines or thiols under basic conditions.

Ester hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Hydrogenolysis: Removal of the Cbz group yields the free amine.

Substitution reactions: Substituted imidazole derivatives.

Ester hydrolysis: Corresponding carboxylic acid.

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known inhibitors suggests it may interact with various molecular targets involved in cancer progression. For instance, derivatives of imidazole compounds have shown efficacy in inhibiting immune checkpoint molecules, enhancing T-cell infiltration in tumors when combined with traditional therapies like cisplatin . This positions methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate as a promising candidate for further development in cancer therapy.

Neuroprotective Effects

The compound's ability to modulate neuroinflammatory pathways has been explored in the context of neurodegenerative diseases. Its potential to influence the kynurenine pathway, which is critical in neuroprotection and excitotoxicity, suggests a role in managing conditions like Alzheimer's disease . Research indicates that metabolites derived from tryptophan can exhibit dual roles as pro-oxidants or antioxidants depending on concentration and cellular environment, hinting at the compound's versatility in therapeutic contexts .

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that similar imidazole derivatives can inhibit enzymes linked to inflammatory responses, thereby reducing pathological effects associated with chronic inflammation .

Drug Design and Development

The compound serves as a scaffold for the design of new drugs targeting G-protein coupled receptors (GPCRs). Its structural features allow for modifications that can enhance binding affinity and specificity towards various receptors, making it a valuable tool in drug discovery .

Materials Science Applications

Coordination Polymers

Research into coordination chemistry has revealed that imidazole derivatives can form coordination polymers with transition metals. These materials exhibit unique electronic and photonic properties, which can be harnessed for applications in sensors and catalysis . The ability of this compound to act as a ligand opens avenues for developing novel materials with tailored properties.

Case Studies

作用机制

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

相似化合物的比较

Similar Compounds

Methyl 2-((1S)-1-amino-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Lacks the benzyloxycarbonyl protecting group.

Ethyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Contains an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the benzyloxycarbonyl protecting group in methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry. The combination of the imidazole ring and the ester group further enhances its versatility in various chemical transformations .

生物活性

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Compound Overview

Chemical Structure:

The compound features a benzyloxycarbonyl group and an imidazole ring, contributing to its biological properties. Its molecular formula is with a molecular weight of approximately 350.43 g/mol.

Biological Activity

Research indicates that derivatives of imidazole compounds often exhibit significant biological activities. The following table summarizes various biological activities associated with similar compounds:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various Gram-positive and Gram-negative bacteria. |

| Anticancer | Potential as chemotherapeutic agents due to structural similarities with known drugs. |

| NMDA Receptor Blockade | Certain derivatives show selective inhibition of NMDA receptors, impacting neurological conditions. |

| Anti-inflammatory | Compounds in this class have demonstrated anti-inflammatory effects in vitro. |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the imidazole ring and the benzyloxycarbonyl group can significantly influence its biological efficacy. For instance, compounds with varying substituents on the imidazole ring have shown differing levels of activity against specific targets.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli . -

NMDA Receptor Antagonism :

Research highlighted a series of imidazole derivatives that selectively inhibited NMDA receptor subtypes, demonstrating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's . This class of compounds may offer neuroprotective effects through modulation of excitatory neurotransmission. -

Anti-inflammatory Properties :

In vitro assays demonstrated that certain derivatives exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages . These findings suggest potential applications in treating inflammatory diseases.

Research Findings

Recent literature has emphasized the importance of nitrogenous heterocycles like imidazoles in medicinal chemistry due to their diverse pharmacological profiles. A comprehensive review summarized various bioactivities associated with benzimidazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects .

属性

IUPAC Name |

methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-11(2)14(16-19-12(3)15(20-16)17(22)24-4)21-18(23)25-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,19,20)(H,21,23)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGOPMUTRUIIHO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。